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N-(Azide-PEG3)-N'-(PEG4-acid)-

Cy5

Cat. No.: B1193200 Get Quote

Introduction

N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5 is a versatile, heterobifunctional fluorescent probe

designed for advanced biological applications, including flow cytometry. This molecule

incorporates three key features:

An Azide Group (-N₃): Enables covalent labeling of alkyne- or strained cyclooctyne-modified

biomolecules through copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne

cycloaddition, commonly known as "click chemistry".[1][2]

A Carboxylic Acid Group (-COOH): Allows for conjugation to primary amines on proteins,

such as antibodies, through stable amide bond formation using EDC/NHS chemistry.[3]

A Cy5 Fluorophore: A bright, far-red fluorescent dye (excitation/emission maxima ~646/662

nm) ideal for flow cytometry, minimizing spectral overlap with common fluorophores (like

FITC and PE) and reducing background autofluorescence from cells.[4]

The polyethylene glycol (PEG) linkers (PEG3 and PEG4) enhance the molecule's solubility in

aqueous buffers and provide spatial separation between the functional groups and the

fluorophore, preserving the biological activity of conjugated molecules.[4] These features make

N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5 a powerful tool for two primary types of applications in

flow cytometry: direct detection of metabolically labeled biomolecules and targeted, dual-

labeling strategies.
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Application 1: Analysis of Cell Proliferation via Click
Chemistry
One of the most fundamental applications in cell biology is the measurement of cell

proliferation, which is a direct indicator of cellular health, response to drug treatments, and

genotoxicity.[5] A widely adopted method involves the metabolic incorporation of a thymidine

analog, 5-ethynyl-2'-deoxyuridine (EdU), into newly synthesized DNA during the S-phase of the

cell cycle.[5][6] The alkyne group on the incorporated EdU can then be detected with high

specificity and sensitivity using an azide-functionalized fluorophore like N-(Azide-PEG3)-N'-
(PEG4-acid)-Cy5 via a copper-catalyzed click reaction.[2][6]

Experimental Workflow: Cell Proliferation Assay
The workflow involves three main stages: metabolic labeling of cells with EdU, fixation and

permeabilization to allow reagent access to the nucleus, and the click chemistry reaction to

label the incorporated EdU with Cy5 for flow cytometric analysis.[6]
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Step 1: Metabolic Labeling

Step 2: Cell Preparation

Step 3: Click Reaction & Analysis

Culture cells to desired confluency

Add EdU (e.g., 10 µM) to culture medium

Incubate for a defined pulse duration
(e.g., 1-2 hours at 37°C)

Harvest and wash cells

End of pulse

Fix cells (e.g., 4% PFA)

Permeabilize cells
(e.g., Saponin-based buffer)

Prepare Click Reaction Cocktail:
- N₃-PEG-Cy5 (1-5 µM)

- CuSO₄ (1-2 mM)
- Ascorbate (10-20 mM)

Ready for detection

Incubate cells with cocktail
(30 min, RT, protected from light)

Wash cells and (optional) stain for
 total DNA content (e.g., 7-AAD)

Analyze on flow cytometer
(Ex: 633/640 nm, Em: ~660/20 nm)

Click to download full resolution via product page

Workflow for EdU-based cell proliferation assay.
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Protocol: EdU Cell Proliferation Assay for Flow
Cytometry
This protocol is optimized for a suspension cell line (e.g., Jurkat cells) in a 96-well plate format.

Adjust volumes accordingly for other formats.

Materials:

N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5

5-ethynyl-2'-deoxyuridine (EdU)

Cell Culture Medium

Phosphate-Buffered Saline (PBS)

Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS

Permeabilization Buffer: 0.2% Saponin in PBS with 1% BSA

Click Reaction Buffer (prepare fresh):

Copper (II) Sulfate (CuSO₄)

Sodium Ascorbate

Wash Buffer: PBS with 1% BSA

(Optional) DNA stain: 7-Aminoactinomycin D (7-AAD)

Procedure:

Metabolic Labeling:

Seed cells at a density of 0.5-1 x 10⁶ cells/mL.

Add EdU to the culture medium to a final concentration of 10 µM.
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Incubate for 1-2 hours at 37°C in a CO₂ incubator. Include a negative control of cells

cultured without EdU.

Cell Harvesting and Fixation:

Transfer cells to a 96-well V-bottom plate. Centrifuge at 300 x g for 5 minutes and discard

the supernatant.

Wash cells once with 200 µL of Wash Buffer.

Resuspend the cell pellet in 100 µL of Fixation Buffer and incubate for 15 minutes at room

temperature.

Centrifuge and wash once with 200 µL of Wash Buffer.

Permeabilization:

Resuspend the fixed cells in 100 µL of Permeabilization Buffer and incubate for 20

minutes at room temperature.

Click Reaction:

During permeabilization, prepare the Click Reaction Cocktail. For each sample, mix:

95 µL PBS

1 µL N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5 (from a 500 µM stock in DMSO, final

concentration 5 µM)

2 µL CuSO₄ (from a 100 mM stock, final concentration 2 mM)

2 µL Sodium Ascorbate (from a 1 M stock, freshly prepared, final concentration 20 mM)

Note: Always add the sodium ascorbate last to initiate the reaction.

Centrifuge the permeabilized cells and discard the supernatant.

Resuspend the cell pellet in 100 µL of the freshly prepared Click Reaction Cocktail.
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Incubate for 30 minutes at room temperature, protected from light.

Staining and Analysis:

Wash cells twice with 200 µL of Wash Buffer.

(Optional) For cell cycle analysis, resuspend cells in 100 µL of PBS containing a DNA stain

like 7-AAD.

Acquire data on a flow cytometer equipped with a 633 or 640 nm laser for Cy5 excitation

and an appropriate emission filter (e.g., 660/20 nm bandpass).[2]

Representative Data
The following table summarizes expected results from a dose-response experiment,

demonstrating the specificity and sensitivity of the assay.

Condition
EdU Concentration

(µM)

Mean Fluorescence

Intensity (MFI) of

Cy5

Percentage of

Proliferating (S-

phase) Cells

Negative Control 0 150 ± 25 < 1%

Test Sample 1 1 2,500 ± 300 28%

Test Sample 2 10 12,000 ± 950 35%

Test Sample 3 50 13,500 ± 1100 36%

Data are representative and should be optimized for specific cell types and experimental

conditions.

Application 2: Targeted Analysis of Cell-Surface
Glycosylation
Glycosylation is a critical post-translational modification that modulates a vast array of cellular

processes, particularly in the immune system where changes in glycan structures on T-cells are

linked to their activation state.[7][8] This application note describes an advanced, two-stage
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protocol that leverages both functional groups of N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5 to

quantify changes in glycosylation on a specific cell subset (e.g., T-lymphocytes) within a mixed

population.

Principle:

Antibody Conjugation: The carboxylic acid group of the Cy5 probe is first conjugated to a

primary antibody (e.g., anti-CD3) that targets a specific cell surface marker.[3]

Metabolic Labeling: A mixed population of cells is cultured with an alkyne-modified sugar

(e.g., a peracetylated N-alkynyl-D-mannosamine, Ac₄ManNAl), which is metabolized and

incorporated into cell surface glycans.

Targeted Detection: The anti-CD3-Cy5-Azide conjugate is used to label the target T-cells.

The azide group on the conjugate then reacts specifically with the alkyne-modified glycans

on the same cell via a bioorthogonal click reaction, allowing for targeted detection. For live-

cell labeling, a copper-free, strain-promoted reaction (SPAAC) with a DBCO- or BCN-

modified sugar is preferred to avoid copper-induced toxicity.[9] However, for endpoint

analysis by flow cytometry after fixation, the copper-catalyzed reaction remains a robust

option.

Signaling Pathway: T-Cell Activation and Glycosylation
Upon activation via the T-cell receptor (TCR), T-cells undergo significant metabolic

reprogramming, leading to increased synthesis of complex N-glycans on surface proteins.

These changes are crucial for proper immune function.[7] This protocol can be used to quantify

this increase in glycosylation.
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T-cell activation leads to increased glycosylation.
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Protocol: Targeted Glycan Labeling
Part A: Conjugation of N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5 to an Antibody

This protocol uses EDC/NHS chemistry to form a stable amide bond between the probe's

carboxylic acid and primary amines on the antibody.[3]

Antibody Preparation: Dialyze the antibody (e.g., anti-CD3) against 0.1 M MES buffer, pH

6.0. Adjust the concentration to 2-5 mg/mL.

Activation of Cy5 Probe: Dissolve N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5, EDC, and Sulfo-

NHS in anhydrous DMSO to make 10 mM stock solutions. In a microfuge tube, combine a

1.5-fold molar excess of EDC and Sulfo-NHS with the Cy5 probe. Incubate for 15 minutes at

room temperature to create the active NHS-ester.

Conjugation: Add the activated Cy5-NHS ester to the antibody solution at a 10- to 20-fold

molar excess. Incubate for 2 hours at room temperature with gentle rotation.

Purification: Remove unconjugated dye using a desalting column or dialysis against PBS, pH

7.4. Determine the final concentration and degree of labeling of the antibody-Cy5-azide

conjugate.

Part B: Metabolic Labeling and Flow Cytometry

Metabolic Labeling: Culture peripheral blood mononuclear cells (PBMCs) or a mixed

lymphocyte population. To one sample, add a T-cell activator (e.g., PMA/Ionomycin or anti-

CD3/CD28 beads). To both activated and resting control samples, add Ac₄ManNAl to a final

concentration of 25-50 µM. Culture for 48-72 hours.

Cell Staining:

Harvest and wash the cells.

Incubate the cells with the anti-CD3-Cy5-Azide conjugate (prepared in Part A) at a pre-

titrated optimal concentration for 30 minutes on ice. This step is for cell surface marker

staining and is not the click reaction.

Wash the cells to remove unbound antibody.
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Fixation, Permeabilization, and Click Reaction:

Proceed with the fixation, permeabilization, and copper-catalyzed click reaction steps as

described in the Cell Proliferation Protocol (Steps 2-4). In this case, the click reaction will

link the azide on the antibody to the alkyne on the cell surface glycans.

Analysis:

Acquire data on a flow cytometer. Gate on the CD3-positive population. Compare the Cy5

MFI between the resting and activated T-cells to quantify the change in cell-surface

glycosylation.

Representative Data
The table below shows the expected outcome when comparing glycosylation levels on resting

versus activated T-cells.

Cell Type Activation Status
Mean Fluorescence Intensity

(MFI) of Cy5

CD3+ T-Cells Resting 800 ± 120

CD3+ T-Cells Activated 9,500 ± 750

CD3- Cells Mixed (Resting) 350 ± 50

CD3- Cells Mixed (Activated) 400 ± 60

The data illustrate a significant, targeted increase in Cy5 signal on activated T-cells, reflecting

an upregulation of glycan biosynthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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